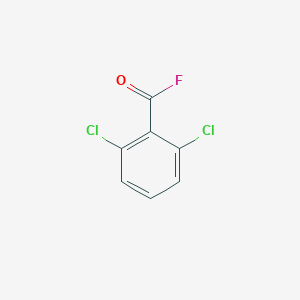

2,6-Dichloro-benzoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

195823-07-5 |

|---|---|

Molecular Formula |

C7H3Cl2FO |

Molecular Weight |

193 g/mol |

IUPAC Name |

2,6-dichlorobenzoyl fluoride |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |

InChI Key |

IBNUJVBCSKFVIZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)F)Cl |

Synonyms |

Benzoyl fluoride, 2,6-dichloro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro Benzoyl Fluoride

Conversion Strategies from Related Halogenated Precursors

The most common precursors for the synthesis of 2,6-dichlorobenzoyl fluoride (B91410) are 2,6-dichlorobenzoyl chloride and 2,6-dichlorobenzoic acid. These starting materials are readily available and provide direct pathways to the desired acyl fluoride through substitution reactions.

Halogen exchange, or the "Halex" reaction, is a direct and industrially significant method for converting acyl chlorides to acyl fluorides. This process involves the substitution of the chlorine atom in the acyl chloride group with a fluorine atom.

A well-established method for the synthesis of acyl fluorides from acyl chlorides is the reaction with an alkali metal fluoride, such as potassium fluoride (KF) or sodium fluoride (NaF). orgsyn.org In the case of 2,6-dichlorobenzoyl chloride, this transformation typically requires high temperatures to proceed efficiently. The reaction involves heating 2,6-dichlorobenzoyl chloride with an alkali metal fluoride, often in the presence of a high-boiling point polar aprotic solvent.

Research has shown that this reaction can be carried out at temperatures in excess of 150°C, with preferred ranges often between 200°C and 280°C. epo.org Solvents such as sulfolane (B150427) are suitable for this process. epo.orggoogle.com The use of a catalyst is not always necessary, as the high temperatures provide sufficient energy to overcome the activation barrier. However, the process can be part of a multi-step synthesis where the resulting 2,6-difluorobenzoyl fluoride is used subsequently. google.com The molar ratio of the alkali metal fluoride to the acid chloride is typically in excess, for instance, from 2.2:1 to 7:1, to drive the reaction to completion. epo.org While this method is effective, it is also noted that the process can be cumbersome. google.com

| Fluorinating Agent | Solvent | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Alkali Metal Fluoride (e.g., KF) | Sulfolane, Amides (DMF), Sulfoxides (DMSO) | >150, typically 200 - 400 | Effective for halogen exchange fluorination. Reaction is often performed without added catalysts, relying on high temperatures. | epo.orggoogle.com |

| Potassium Fluoride (KF) | Not specified | 200 - 280 | Process described for preparing a precursor for 2,6-difluorobenzamide (B103285) synthesis. | epo.org |

Modern organofluorine chemistry offers more versatile and often milder reagents for the conversion of acid chlorides to acid fluorides. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are prominent examples of such reagents. acs.orgscispace.com

DAST is a widely used fluorinating agent capable of converting acid chlorides into their corresponding acyl fluoride derivatives. scispace.comdurham.ac.uk The reaction is generally efficient and selective. Similarly, Deoxo-Fluor, known as a more thermally stable alternative to DAST, is also effective for this transformation. sigmaaldrich.comorganic-chemistry.org These reagents react with the acid chloride, replacing the chlorine with fluorine, driven by the formation of a stable S-O bond in the byproducts. acs.org While specific documented use for 2,6-dichlorobenzoyl chloride is not detailed in the provided results, the conversion of acid chlorides to acid fluorides is a general and well-documented capability of both DAST and Deoxo-Fluor, suggesting their applicability for this specific substrate. durham.ac.uksigmaaldrich.com

Another primary route to 2,6-dichlorobenzoyl fluoride starts from 2,6-dichlorobenzoic acid. nordmann.globalnih.gov This can be achieved either through a direct, single-step conversion or via a multi-step process involving an activated intermediate.

Direct conversion of a carboxylic acid to an acyl fluoride is known as fluorodehydroxylation. Reagents like DAST and Deoxo-Fluor are highly effective for this purpose. acs.org Deoxo-Fluor readily converts carboxylic acids into acid fluorides under mild conditions. sigmaaldrich.comresearchgate.net This one-pot protocol is often advantageous as it can proceed with high yield and purity. sigmaaldrich.com The reaction mechanism involves the activation of the carboxylic acid's hydroxyl group by the sulfur-based fluorinating agent, followed by nucleophilic attack of fluoride to displace the activated oxygen group. This method avoids the need to first synthesize the corresponding acid chloride.

| Reagent | Precursor | Transformation | Advantages | Reference |

|---|---|---|---|---|

| Deoxo-Fluor | Carboxylic Acid | R-COOH → R-COF | Thermally stable, high yields, mild conditions, one-pot procedure. | sigmaaldrich.comorganic-chemistry.orgresearchgate.net |

| DAST | Carboxylic Acid | R-COOH → R-COF | Widely used, effective for converting various functional groups. | acs.orgscispace.com |

An indirect yet common and robust strategy involves a two-step process. First, 2,6-dichlorobenzoic acid is converted into a more reactive acid derivative, most commonly 2,6-dichlorobenzoyl chloride. This activation step is a standard organic transformation, typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com

Once the 2,6-dichlorobenzoyl chloride is formed, it can then be subjected to the halogen exchange conditions described in section 2.1.1. This two-step approach is synthetically reliable and allows for the purification of the intermediate acid chloride if necessary, potentially leading to a purer final product. Another, less common, indirect route involves the formation of mixed anhydrides. For example, 2,6-dichlorobenzoic acid can be reacted with another acyl chloride to form a mixed anhydride (B1165640), which could then potentially be converted to the acyl fluoride. thieme-connect.de However, the conversion via the acyl chloride intermediate is the most prevalent indirect method.

Derivatization from 2,6-Dichlorobenzoic Acid

Direct Fluorodehydroxylation Approaches

Regioselective Synthesis via Aromatic Substitution or Functionalization

Regioselective synthesis aims to introduce substituents at specific positions on the aromatic ring. For 2,6-dichlorobenzoyl fluoride, this involves the precise placement of two chlorine atoms and an acyl fluoride group.

The direct electrophilic chlorination of benzoyl fluoride to produce 2,6-dichlorobenzoyl fluoride is a challenging synthetic route. The acyl fluoride group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. Therefore, direct chlorination of benzoyl fluoride would be expected to yield primarily the 3-chloro and subsequently the 3,5-dichloro isomers, rather than the desired 2,6-dichloro product. Achieving high regioselectivity for the 2,6-isomer through this method is not a commonly reported or efficient strategy. The steric hindrance from the ortho positions further complicates this pathway.

Another approach involves the introduction of the acyl fluoride group onto a pre-existing 1,3-dichlorobenzene (B1664543) scaffold. A common method for this is the Friedel-Crafts acylation. However, the Friedel-Crafts acylation of 1,3-dichlorobenzene with an acylating agent that can be converted to an acyl fluoride (like oxalyl chloride followed by fluorination) would likely result in a mixture of isomers. sigmaaldrich.comchemcess.com The directing effects of the two chlorine atoms on 1,3-dichlorobenzene would favor substitution at the 4- and 6-positions, leading to 2,4- and 3,5-dichlorobenzoyl derivatives, with the 2,6-isomer being a minor product due to steric hindrance. sigmaaldrich.comchemcess.com

A more viable, albeit indirect, route starts with the synthesis of 2,6-dichlorobenzaldehyde (B137635), which can then be oxidized to 2,6-dichlorobenzoic acid. The carboxylic acid can then be converted to the acyl chloride, and subsequently to the acyl fluoride. A Japanese patent describes a process for producing 2,6-dichlorobenzoyl chloride by the chlorination of 2,6-dichlorobenzaldehyde in the presence of a catalyst. google.com Another patent details the synthesis of 2,6-dichlorobenzoic acid from 2-chloro-6-nitrotoluene, which is then reacted with thionyl chloride to yield 2,6-dichlorobenzoyl chloride. google.comgoogle.com

The most direct and commonly employed method for synthesizing 2,6-dichlorobenzoyl fluoride is through a halogen exchange reaction, starting from the readily available 2,6-dichlorobenzoyl chloride. A European patent, although focused on the synthesis of 2,6-difluorobenzoyl fluoride, provides a highly relevant procedure where 2,6-dichlorobenzoyl chloride is reacted with an alkali metal fluoride, such as potassium fluoride, at elevated temperatures. epo.org This reaction is typically carried out in a high-boiling polar aprotic solvent like sulfolane. epo.org

Table 1: Halogen Exchange Reaction for Acyl Fluoride Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |

| 2,6-Dichlorobenzoyl chloride | Potassium Fluoride (KF) | Sulfolane | >150 | 2,6-Dichlorobenzoyl fluoride | epo.org |

This halogen exchange method is generally efficient and provides good yields of the desired acyl fluoride. epo.org

Electrophilic Chlorination of Benzoyl Fluoride

Green Chemistry Approaches in 2,6-Dichloro-benzoyl Fluoride Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of 2,6-dichlorobenzoyl fluoride, green chemistry approaches focus on reducing hazardous waste, avoiding harsh reagents, and improving energy efficiency.

One promising green method for the synthesis of acyl fluorides from acyl chlorides is the use of phase-transfer catalysis. A study has shown the successful synthesis of various acyl fluorides on a large scale using a phase-transfer-catalyzed halogen exchange between the acyl chloride and an aqueous solution of potassium bifluoride (KHF2). dntb.gov.ua This method allows the reaction to proceed at room temperature in a biphasic system, minimizing the use of volatile organic solvents and high temperatures. dntb.gov.ua

Table 2: Phase-Transfer Catalyzed Synthesis of Acyl Fluorides

| Acyl Chloride | Fluorinating Agent | Catalyst | Solvent System | Temperature | Advantage | Reference |

| Various | Aqueous KHF₂ | Phase-Transfer Catalyst | Biphasic (e.g., Dichloromethane/Water) | Room Temperature | Mild conditions, use of water, high yield | dntb.gov.ua |

Another innovative green approach is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A recent study demonstrated the solvent-free mechanochemical deoxyfluorination of carboxylic acids to acyl fluorides using 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) in a ball mill. acs.org This method offers high yields in short reaction times and has a favorable E-factor (a measure of waste produced). acs.org While not specifically demonstrated for 2,6-dichlorobenzoic acid, this technique presents a potential green route for its conversion to 2,6-dichlorobenzoyl fluoride.

Table 3: Mechanochemical Synthesis of Acyl Fluorides

| Starting Material | Reagent | Conditions | Advantage | Reference |

| Various Carboxylic Acids | TFEDMA | Ball milling, solvent-free | Rapid, high yield, low waste | acs.org |

The photocatalytic fluorination of aldehydes to acyl fluorides represents another emerging green synthetic route. A method utilizing an inexpensive photocatalyst, sodium decatungstate, and an electrophilic fluorinating agent has been developed for the direct conversion of aldehydes to acyl fluorides. rsc.org This approach, if applied to 2,6-dichlorobenzaldehyde, could offer a direct and atom-economical pathway to the desired product under mild conditions.

Reactivity and Mechanistic Investigations of 2,6 Dichloro Benzoyl Fluoride

Nucleophilic Acyl Substitution Reactions (NAS)

Nucleophilic acyl substitution (NAS) is the primary mode of reaction for acyl halides. libretexts.orglibretexts.org The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the leaving group and form the substituted product. libretexts.org For 2,6-dichlorobenzoyl fluoride (B91410), the general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the fluoride ion. The reactivity in these reactions is generally lower than that of its analogue, 2,6-dichlorobenzoyl chloride, due to the inferior leaving group ability of fluoride compared to chloride. libretexts.orgnih.gov

The reaction of 2,6-dichlorobenzoyl fluoride with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding esters. These reactions are classic examples of nucleophilic acyl substitution. While specific kinetic and thermodynamic data for the alcoholysis and phenolysis of 2,6-dichlorobenzoyl fluoride are not extensively documented, the mechanism can be inferred from studies on similar compounds.

For benzoyl fluoride, solvolysis studies indicate that the reaction proceeds via an addition-elimination mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov This is in contrast to many benzoyl chlorides, where the departure of the leaving group can be more significant in the rate equation. The energy barrier for the reaction is influenced by both the stability of the starting material and the intermediate. The strong C-F bond and the effective ground-state stabilization for benzoyl fluoride contribute to its lower reactivity compared to benzoyl chloride in bimolecular solvolysis. nih.gov

The steric hindrance from the 2,6-dichloro substituents is expected to slow down the rate of nucleophilic attack compared to an unhindered benzoyl fluoride.

2,6-Dichlorobenzoyl fluoride reacts with primary and secondary amines to form the corresponding amides. This amidation reaction is a robust and common transformation for acyl halides. The reaction is typically fast due to the high nucleophilicity of amines.

The general reaction is as follows:

Reaction with Primary Amines: C₇H₃Cl₂FO + R-NH₂ → C₇H₃Cl₂(O)NHR + HF

Reaction with Secondary Amines: C₇H₃Cl₂FO + R₂NH → C₇H₃Cl₂(O)NR₂ + HF

In practice, the reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) or an excess of the amine nucleophile to neutralize the hydrogen fluoride (HF) byproduct, which can otherwise protonate the starting amine and render it non-nucleophilic. Studies on the acylation of various amines with acyl chlorides show high yields, and similar efficiency can be expected for 2,6-dichlorobenzoyl fluoride, albeit with potentially slower reaction rates. yok.gov.tr

The reaction of 2,6-dichlorobenzoyl fluoride with strong carbon-based nucleophiles like Grignard reagents, organolithiums, and enolates is a key method for forming new carbon-carbon bonds.

Grignard Reagents (R-MgX): Acyl halides typically react with two equivalents of a Grignard reagent. The first equivalent performs a nucleophilic acyl substitution to form a ketone. This resulting ketone is more reactive than the starting acyl halide and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org Due to the steric hindrance around the carbonyl group in 2,6-dichlorobenzoyl fluoride, the reaction might be slower, and it could be possible to isolate the ketone intermediate under carefully controlled conditions (e.g., low temperatures).

Organolithium Reagents (R-Li): Organolithium reagents are more reactive than Grignard reagents and react similarly with acyl halides to produce tertiary alcohols. researchgate.net The high reactivity makes it very difficult to stop the reaction at the ketone stage.

Enolates: Enolates, which are typically generated by treating a ketone or ester with a base, are softer nucleophiles. masterorganicchemistry.com They can react with 2,6-dichlorobenzoyl fluoride in a nucleophilic acyl substitution to form β-dicarbonyl compounds. This C-acylation reaction is a valuable synthetic tool. The reaction is typically performed in a suitable aprotic solvent.

Catalysis can be employed to enhance the rate and selectivity of nucleophilic acyl substitution reactions involving 2,6-dichlorobenzoyl fluoride.

Base Catalysis: As mentioned for amidation, bases like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) are often used. thieme-connect.de They can function as nucleophilic catalysts. The catalyst first reacts with the acyl fluoride to form a highly reactive acyl-pyridinium intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol), and the catalyst is regenerated. This is particularly useful for reactions with less reactive nucleophiles. thieme-connect.de

Acid Catalysis: In reactions like esterification with alcohols, a strong acid catalyst (e.g., sulfuric acid) can be used. libretexts.org The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols. libretexts.org

Lewis Acid Catalysis: Lewis acids can also be used to activate the acyl fluoride, although this is less common than for other acyl halides.

Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums, Enolates)

Solvolysis Studies in Varied Solvent Systems

Solvolysis involves the reaction of a substrate with the solvent, which also acts as the nucleophile. Studies on the solvolysis of related benzoyl halides, particularly in weakly nucleophilic but highly ionizing solvents like fluorinated alcohols, provide significant insight into the reaction mechanisms. mdpi.comnih.gov The analysis of solvent effects using the extended Grunwald-Winstein equation is a powerful tool in these studies. researchgate.net

For 2,6-disubstituted benzoyl halides, steric hindrance at the carbonyl group disfavors the typical bimolecular addition-elimination pathway and promotes a pathway with more cationic character. nih.govresearchgate.net Computational studies on 2,6-dichlorobenzoyl chloride show that the preferred conformation is one where the acyl group is perpendicular to the benzene (B151609) ring, which minimizes resonance in the ground state but facilitates the formation of a planar acylium cation. mdpi.comresearchgate.net

| Solvent | k (s⁻¹) | Reference |

|---|---|---|

| 97% Hexafluoroisopropanol (HFIP) | 1.13 x 10⁻³ | mdpi.com |

| 97% Trifluoroethanol (TFE) | 1.55 x 10⁻⁵ | mdpi.com |

| Formic Acid | 1.97 x 10⁻⁷ | mdpi.com |

| Acetic Acid | 3.32 x 10⁻⁸ | mdpi.com |

The solvolysis of benzoyl halides can occur through a spectrum of mechanisms ranging from a pure bimolecular nucleophilic substitution (SN2-like, addition-elimination) to a pure unimolecular nucleophilic substitution (SN1-like, via an acylium cation intermediate). nih.govresearchgate.net

SN2-like Pathway: This pathway involves the formation of a tetrahedral intermediate through the nucleophilic addition of a solvent molecule. It is favored in more nucleophilic solvents and for substrates without significant steric hindrance. For benzoyl fluoride, this associative mechanism is generally favored over the dissociative one. nih.gov

SN1-like Pathway: This pathway involves the rate-determining formation of a resonance-stabilized acylium cation (R-C≡O⁺), which is then rapidly captured by the solvent. This pathway is favored in highly ionizing, weakly nucleophilic solvents and for substrates where the formation of the tetrahedral intermediate is sterically hindered, such as in 2,6-disubstituted benzoyl halides. nih.govresearchgate.net The steric crowding around the carbonyl carbon in 2,6-dichlorobenzoyl fluoride makes a direct nucleophilic attack less favorable, thus pushing the mechanism towards a more dissociative, SN1-like character, especially in non-nucleophilic solvents. bwise.krresearchgate.net

Quantitative Analysis of Solvent Effects and Nucleophilic Solvent Assistance

The reactivity of acyl halides like 2,6-dichlorobenzoyl fluoride is significantly influenced by the surrounding solvent. The solvolysis of such compounds, a reaction where the solvent acts as the nucleophile, can proceed through a spectrum of mechanisms ranging from a direct bimolecular nucleophilic substitution (SN2) to a stepwise process involving a carbocation intermediate (SN1). nih.gov The specific pathway is sensitive to both the solvent's polarity and its nucleophilicity. mdpi.com

In weakly nucleophilic solvents, such as fluorinated alcohols, the formation of a cationic intermediate is often favored. nih.gov This is because these solvents are less capable of directly attacking the carbonyl carbon, thus promoting the heterolytic cleavage of the carbon-fluorine bond to form an acylium cation. The Grunwald-Winstein equation is a tool used to quantitatively assess these solvent effects, providing evidence for the simultaneous operation of both cationic and addition-elimination reaction channels. mdpi.com

The nature of the solvent also dictates the strength of the nucleophile. In protic solvents (e.g., ethanol), which can form strong hydrogen bonds, larger, less basic nucleophiles are often more effective. libretexts.org This is because smaller, more basic nucleophiles are more strongly solvated, creating a "solvent cage" that hinders their ability to attack an electrophile. libretexts.org Conversely, in polar aprotic solvents (e.g., acetone), which lack acidic protons, smaller, more basic nucleophiles are generally more reactive as the solvent-nucleophile interactions are weaker. libretexts.org

Influence of Ortho-Chlorine Substituents on Acylium Cation Formation and Stability

The presence of two chlorine atoms in the ortho positions of 2,6-dichlorobenzoyl fluoride has a profound steric and electronic effect on its reactivity. Steric hindrance from the bulky ortho substituents can impede the direct nucleophilic attack at the carbonyl carbon. nih.gov This steric crowding favors a reaction pathway involving the formation of an acylium cation intermediate. nih.gov

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation Mechanisms and Scope

2,6-Dichlorobenzoyl fluoride can serve as an acylating agent in Friedel-Crafts reactions, a fundamental method for attaching acyl groups to aromatic rings. sigmaaldrich.comwikipedia.org The reaction is an electrophilic aromatic substitution that typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). sigmaaldrich.comwikipedia.org The mechanism involves the formation of a highly reactive acylium ion. This is generated when the Lewis acid coordinates to the fluorine atom of the benzoyl fluoride, facilitating the cleavage of the carbon-fluorine bond. sigmaaldrich.com The resulting acylium ion, which is resonance-stabilized, then acts as the electrophile and attacks the electron-rich aromatic ring. sigmaaldrich.com

The reaction is generally limited to aromatic compounds that are not strongly deactivated. jkchemical.com Aromatic rings with electron-donating groups are good substrates, while those with strong electron-withdrawing groups often fail to react. jkchemical.com The product of the acylation, an aryl ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. jkchemical.com

Regioselectivity and Deactivation Effects of Halogen Substituents

The two chlorine atoms on the benzoyl fluoride ring are electron-withdrawing and deactivating towards further electrophilic substitution on the benzoyl fluoride ring itself. However, in the context of a Friedel-Crafts acylation where 2,6-dichlorobenzoyl fluoride is the reagent, the directing effects of substituents on the other aromatic substrate determine the position of acylation.

For instance, in the Friedel-Crafts reaction between 2,4-dichlorobenzoyl chloride and toluene (B28343), the product distribution shows a high preference for the para-isomer, which is consistent with the directing effect of the methyl group on the toluene ring. researchgate.net The halogen substituents on the acylating agent primarily influence the reactivity of the acylium ion. The electron-withdrawing nature of the chlorine atoms can affect the electrophilicity of the acylium cation.

Other Transformation Pathways

Reduction to Aldehydes and Alcohols

2,6-Dichlorobenzoyl fluoride can be reduced to the corresponding aldehyde, 2,6-dichlorobenzaldehyde (B137635), or the alcohol, 2,6-dichlorobenzyl alcohol. The reduction of acyl halides to aldehydes can be achieved through methods like the Rosenmund reduction, although specific examples for the fluoride are less common than for the chloride. google.com The conversion of 2,6-dichlorobenzoyl chloride to 2,6-difluorobenzoyl fluoride and then to 2,6-difluorobenzaldehyde (B1295200) via a Rosenmund-type reduction has been described. google.com

More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the acyl fluoride directly to the corresponding primary alcohol. Another approach to obtaining 2,6-dichlorobenzyl alcohol involves a two-step process starting from 2,6-dichlorobenzyl chloride, which is first converted to its acetate (B1210297) ester and then hydrolyzed to the alcohol. googleapis.comgoogle.com

Decarbonylation Processes

The decarbonylative transformation of aroyl fluorides has emerged as a significant strategy in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by replacing the acyl fluoride moiety with other functional groups. oup.comresearchgate.net These reactions, typically catalyzed by transition metals like palladium and nickel, leverage the unique stability and reactivity of the C-F bond in the acyl fluoride group. researchgate.net The general process involves the oxidative addition of the aroyl fluoride to a low-valent metal center, followed by the extrusion of a carbon monoxide (CO) molecule, and subsequent coupling with a nucleophilic partner. rsc.orgnih.gov

Palladium-catalyzed decarbonylative reactions of acyl fluorides are versatile and tolerate a wide array of functional groups. organic-chemistry.orgacs.org For instance, decarbonylative cyanation, converting aroyl fluorides to aryl nitriles, has been successfully achieved using a palladium/Xantphos catalyst system. oup.com This method is notable for its efficiency, even with sterically hindered substrates. oup.com Similarly, palladium catalysis facilitates decarbonylative alkylation with alkylboranes and stannylation with silylstannanes, providing pathways to construct C(sp²)–C(sp³) and C-Sn bonds, respectively. organic-chemistry.orgresearchgate.net Mechanistic studies suggest that for alkylation, transmetalation may precede the decarbonylation step, a sequence influenced by the choice of ligand. organic-chemistry.org In some palladium-catalyzed reductive conversions, the reaction pathway can be controlled by the ligand choice; for example, using tricyclohexylphosphine (B42057) (PCy₃) can lead to aldehydes (non-decarbonylative), whereas 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCPE) promotes the formation of hydrocarbons through decarbonylation. acs.org

Nickel catalysis offers a cost-effective alternative for these transformations. rsc.org Nickel-catalyzed decarbonylative borylation converts aroyl fluorides into valuable arylboronates using bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.gov The proposed mechanism involves the oxidative addition of the aroyl fluoride to a Ni(0) species, which then undergoes rapid decarbonylation to form an aryl-nickel(II) fluoride intermediate. rsc.orgnih.govnih.gov This intermediate reacts with the diboron (B99234) reagent, followed by reductive elimination to yield the product. rsc.org Nickel catalysts have also proven effective in decarbonylative stannylation and alkylation reactions. mdpi.com The high temperatures often required for decarbonylation are generally well-tolerated by various functional groups on the aromatic ring. researchgate.netacs.org While specific studies focusing exclusively on 2,6-dichlorobenzoyl fluoride are not prevalent, the tolerance of these catalytic systems for sterically demanding and electronically varied substrates suggests their applicability. rsc.orgorganic-chemistry.org

Table 1: Overview of Catalytic Decarbonylative Reactions of Aroyl Fluorides

| Reaction Type | Catalyst System | Nucleophile/Reagent | Product | References |

|---|---|---|---|---|

| Cyanation | Pd₂(dba)₃ / Xantphos | Trimethylsilyl cyanide | Aryl nitrile | oup.com |

| Alkylation | Pd(acac)₂ / DPPE | Alkylboranes | Aryl-Alkyl | organic-chemistry.org |

| Borylation | Ni(cod)₂ / PPh₃ | B₂pin₂ | Arylboronate ester | rsc.org |

| Stannylation | NiCl₂ / Ligand-free | Silylstannanes | Arylstannane | mdpi.com |

| Reduction | Pd(OAc)₂ / DCPE | Et₃SiH | Hydrocarbon | acs.org |

Halogen Exchange Reactions at Aromatic Ring Positions

Halogen exchange (Halex) reactions are crucial for synthesizing fluorinated aromatic compounds, which are of significant interest in medicinal and materials chemistry. nih.gov In the context of di-substituted benzoyl halides, the most pertinent and well-documented halogen exchange is the conversion of 2,6-dichlorobenzoyl chloride into 2,6-difluorobenzoyl fluoride. google.comgoogle.comepo.org This process typically involves reacting the dichlorinated precursor with an alkali metal fluoride, such as potassium fluoride (KF), at high temperatures. google.comepo.org

The reaction mechanism for this type of transformation is Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgpressbooks.pub For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, the chlorine atoms). wikipedia.orglibretexts.org The benzoyl halide group (-COX) serves as a powerful electron-withdrawing substituent, activating the ring and making the ipso-carbons attached to the chlorine atoms susceptible to nucleophilic attack by the fluoride ion. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where the fluoride nucleophile first attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. wikipedia.org Subsequently, the chloride ion is expelled as the leaving group, restoring the aromaticity of the ring. pressbooks.pub

The industrial synthesis often employs a polar aprotic solvent like sulfolane (B150427) to facilitate the dissolution of the fluoride salt and enhance its nucleophilicity. google.comepo.org The conditions for this exchange are demanding, reflecting the inherent stability of the C-Cl bond on the aromatic ring. While the primary literature describes this Halex reaction starting from 2,6-dichlorobenzoyl chloride, the underlying principles of SNAr would theoretically apply to 2,6-dichlorobenzoyl fluoride as well, given the activating nature of the acyl fluoride group. However, the direct halogen exchange on the aromatic ring of pre-formed 2,6-dichlorobenzoyl fluoride is not a commonly reported synthetic route. The simultaneous exchange of the acyl chloride for an acyl fluoride and the aromatic chlorines for fluorines is a more synthetically efficient approach. google.comgoogle.com

Table 2: Conditions for Halogen Exchange Fluorination of 2,6-Dichlorobenzoyl Chloride

| Reagent | Solvent | Temperature Range (°C) | Reaction Time (hours) | Product | References |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | Sulfolane | 200 - 280 | Not specified | 2,6-Difluorobenzoyl fluoride | epo.org |

| Potassium Fluoride (KF) | Various (Sulfolane, DMF, NMP) | 120 - 190 | 5 - 10 | 2,6-Difluorobenzoyl fluoride | google.com |

Structural and Conformational Analysis of 2,6 Dichloro Benzoyl Fluoride

Influence of Ortho-Substituents on Molecular Conformation

The substitution pattern on the benzene (B151609) ring plays a crucial role in determining the preferred spatial arrangement of the acyl fluoride (B91410) group.

In contrast to the planar conformation of unsubstituted benzoyl fluoride, theoretical calculations, such as those using the HF/6-31G(d) method, have shown that 2,6-dichlorobenzoyl chloride, a closely related compound, adopts a perpendicular conformation. researchgate.netnih.gov This perpendicular arrangement, where the acyl group is twisted out of the plane of the aromatic ring, is a direct consequence of the steric hindrance imposed by the two ortho-chlorine atoms. researchgate.netnih.gov This forces the acyl fluoride group in 2,6-dichloro-benzoyl fluoride to adopt a non-planar orientation relative to the benzene ring to minimize steric repulsion. This twisting of the acyl fluoride group out of the plane of the aromatic ring leads to a loss of conjugation. nih.gov

Table 1: Calculated Conformational Data for Related Benzoyl Derivatives

| Compound | Preferred Conformation of Acyl Group | Method of Determination |

| Benzoyl chloride | Planar | HF/6-31G(d) calculations |

| 2,6-Dichlorobenzoyl chloride | Perpendicular | HF/6-31G(d) calculations |

| 2,6-Dichlorobenzal fluoride | C-H bond of side chain in ring plane | Proton Magnetic Resonance |

This table presents data for closely related compounds to infer the conformational behavior of this compound.

Torsion of the Acyl Fluoride Group Relative to the Aromatic Ring

Intramolecular Interactions and Their Spectroscopic Manifestations

The unique geometry of this compound gives rise to specific intramolecular interactions that can be observed through various spectroscopic techniques.

The primary intramolecular interaction governing the conformation of this compound is the steric repulsion between the two ortho-chlorine atoms and the acyl fluoride group. cdnsciencepub.com This repulsion forces the acyl fluoride group out of the plane of the aromatic ring, a phenomenon well-documented for ortho-substituted benzoyl derivatives. nih.gov This steric strain is the driving force behind the molecule's adoption of a non-planar conformation.

Advanced Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-dichlorobenzoyl fluoride (B91410) in the solution state. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton, carbon, and fluorine signals and provides insights into the molecule's preferred conformation.

The ¹H NMR spectrum of 2,6-dichlorobenzoyl fluoride is characterized by its simplicity, arising from the molecule's C₂ᵥ symmetry. The three protons on the aromatic ring give rise to a distinct signal pattern. The single proton at the C4 position (H4) typically appears as a triplet, due to coupling with the two equivalent protons at the C3 and C5 positions (H3/H5). The H3 and H5 protons, in turn, appear as a doublet, coupling only to the H4 proton. The exact chemical shifts can vary slightly depending on the solvent used.

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | Multiplicity | Typical Chemical Shift (δ) ppm | Typical Coupling Constant (J) Hz |

|---|---|---|---|

| H3, H5 | Doublet (d) | 7.35 - 7.45 | ~8.1 Hz (³JHH) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, four distinct signals are expected: one for the carbonyl carbon, one for the two chlorine-bearing carbons (C2/C6), one for the two adjacent carbons (C3/C5), and one for the carbon at the para-position (C4). The acyl fluoride carbonyl carbon is typically observed at the downfield end of the spectrum. The carbons directly bonded to the electronegative chlorine atoms are also significantly deshielded.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Typical Chemical Shift (δ) ppm |

|---|---|

| C=O | 157.0 - 159.0 |

| C2, C6 | 135.0 - 137.0 |

| C4 | 133.0 - 135.0 |

| C3, C5 | 128.0 - 130.0 |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the acyl fluoride group. The spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine is highly characteristic of an acyl fluoride and is a key identifier for the compound. This signal often appears as a triplet due to coupling with the two equivalent meta-protons (H3/H5) on the aromatic ring, a phenomenon known as long-range coupling.

Table 3: Representative ¹⁹F NMR Spectroscopic Data

| Atom | Multiplicity | Typical Chemical Shift (δ) ppm | Typical Coupling Constant (J) Hz |

|---|

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H3/H5 protons and the H4 proton, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H3/H5 signal and the C3/C5 carbon signal, as well as between the H4 signal and the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations for 2,6-dichlorobenzoyl fluoride would include:

H3/H5 protons to the C1, C2/C6, and C4 carbons.

H4 proton to the C2/C6 and C1 carbons.

Importantly, correlation from the H3/H5 protons to the carbonyl carbon (C=O) would firmly establish the connectivity of the benzoyl fluoride moiety.

NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): These experiments can provide information on through-space proximity and dynamic processes. For a relatively rigid molecule like 2,6-dichlorobenzoyl fluoride, NOESY can confirm the spatial proximity of protons on the aromatic ring.

The analysis of long-range coupling constants, particularly those involving the fluorine atom, offers valuable insight into the molecule's preferred conformation. The five-bond coupling (⁵JFH) observed between the acyl fluoride and the meta-protons (H3/H5) is transmitted through the sigma-bond framework. The magnitude of this coupling is dependent on the dihedral angle between the C-F bond and the C-H bonds, often following a Karplus-type relationship. The observation of a single, well-defined coupling constant suggests that the acyl fluoride group may have a preferred orientation relative to the aromatic ring, or that it is undergoing rapid rotation on the NMR timescale. Detailed analysis can help determine if the C-F bond prefers to lie in the plane of the aromatic ring or perpendicular to it.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, EXSY) for Connectivity and Stereochemistry

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of 2,6-dichlorobenzoyl fluoride, providing a functional group fingerprint.

Infrared (IR) spectroscopy is particularly useful for identifying the strong absorption of the carbonyl (C=O) group. In acyl fluorides, this stretching vibration appears at a characteristically high frequency due to the strong electron-withdrawing effect of the fluorine atom. A patent for a synthesis process identified the C=O stretch for 2,6-dichlorobenzoyl fluoride at 1839 cm⁻¹. google.com This high wavenumber is a key diagnostic feature distinguishing it from other acyl halides like chlorides or bromides. Other characteristic bands include C-Cl stretches and aromatic C-H and C=C vibrations.

Raman spectroscopy complements IR by providing information on less polar bonds. The symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum, providing further confirmation of the substitution pattern.

Table 4: Key Vibrational Frequencies

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) |

|---|---|---|

| C=O (Acyl Fluoride) | Stretch | 1830 - 1850 google.com |

| Aromatic C=C | Stretch | 1550 - 1600 |

| C-Cl | Stretch | 700 - 800 |

Carbonyl Stretching Frequencies and Their Sensitivity to Substituents

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The carbonyl (C=O) stretching vibration of acyl fluorides is particularly informative. In 2,6-dichlorobenzoyl fluoride, the C=O stretching frequency is observed at a notably high wavenumber.

One study reports the carbonyl stretching absorption at 1839 cm⁻¹. google.com This high frequency, when compared to other acyl halides like 2,6-dichlorobenzoyl chloride, is characteristic of the acyl fluoride group. The high electronegativity of the fluorine atom leads to a significant inductive effect, which strengthens and shortens the C=O bond, thereby increasing the frequency of its stretching vibration. Acyl fluorides are readily distinguished from other carbonyl compounds as they absorb at frequencies greater than 1800 cm⁻¹. uomustansiriyah.edu.iq

The presence of the two chlorine atoms in the ortho positions to the benzoyl group also influences the electronic environment of the carbonyl group, though the effect of the highly electronegative fluorine atom is predominant in determining the C=O stretching frequency.

Aromatic Ring Vibrations

The infrared and Raman spectra of 2,6-dichlorobenzoyl fluoride also exhibit characteristic bands corresponding to the vibrations of the aromatic ring. Aromatic compounds typically show multiple bands in the region of 3100-3000 cm⁻¹ due to C-H stretching vibrations. theaic.org Ring stretching modes for the phenyl ring are expected in the 1250-1620 cm⁻¹ region. theaic.org

For similar structures like 2,6-dichlorobenzyl alcohol, C-Cl stretching absorptions are found in the 800-700 cm⁻¹ range. theaic.org Specifically, bands at 829 and 786 cm⁻¹ in the IR spectrum were assigned to C-Cl stretching modes. theaic.org The ring breathing mode for a tri-substituted benzene with heavy substituents is anticipated around 1100 cm⁻¹. theaic.org

While specific assignments for 2,6-dichlorobenzoyl fluoride are not detailed in the available literature, the principles of group frequencies allow for the interpretation of its vibrational spectra based on related substituted benzenes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural elucidation. For 2,6-dichlorobenzoyl fluoride, mass spectrometric analysis reveals a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. google.com

A study identified the molecular ion peak (P) at an m/z of 192, with subsequent peaks at m/z 194 (P+2) and 196 (P+4). google.com The relative intensities of these peaks (74.7% for P, 46.7% for P+2, and 7.3% for P+4) are consistent with the presence of two chlorine atoms. The base peak in the mass spectrum was observed at m/z 164. google.com This prominent fragment likely corresponds to the loss of the carbonyl fluoride group (-COF) from the molecular ion.

Table 1: Mass Spectrometry Data for 2,6-Dichlorobenzoyl fluoride google.com

| m/z | Assignment | Relative Intensity (%) |

| 196 | [M+4]⁺ | 7.3 |

| 194 | [M+2]⁺ | 46.7 |

| 192 | [M]⁺ | 74.7 |

| 164 | [M-COF]⁺ | 100 (Base Peak) |

This table is based on the data presented in a patent describing the synthesis and characterization of 2,6-dichlorobenzoyl fluoride.

X-ray Crystallography (if suitable crystalline forms are obtained) for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be obtained. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the nature of intermolecular interactions.

Should suitable crystals of 2,6-dichlorobenzoyl fluoride be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and offer insights into its solid-state packing and intermolecular forces.

Computational Chemistry and Theoretical Investigations of 2,6 Dichloro Benzoyl Fluoride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of molecules. wavefun.com These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, offer a detailed view of the conformational possibilities and bonding characteristics of 2,6-dichlorobenzoyl fluoride (B91410).

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nd.edunih.gov For 2,6-dichlorobenzoyl fluoride, a key structural feature is the rotation of the benzoyl fluoride group relative to the plane of the dichlorinated phenyl ring.

Due to significant steric hindrance from the two bulky chlorine atoms at the ortho positions, the acyl fluoride group is expected to be twisted out of the plane of the aromatic ring. Computational studies on the analogous compound, 2,6-dichlorobenzoyl chloride, have shown that the preferred conformation is one where the acyl group is perpendicular to the phenyl ring. mdpi.com This twisting minimizes the steric repulsion between the carbonyl oxygen and the ortho-chlorine atoms. A similar perpendicular or near-perpendicular conformation is predicted to be the most stable for 2,6-dichlorobenzoyl fluoride. DFT calculations can quantify the energy barrier for rotation around the C(ring)-C(carbonyl) bond, which is expected to be significant due to these steric clashes. mdpi.com

Table 1: Calculated Rotational Barriers for 2,6-Dihalo-benzoyl Halides (Illustrative Data) This table presents data for the analogous 2,6-dichlorobenzoyl chloride and hypothetical values for the title compound to illustrate expected trends.

| Compound | Method | Conformation | Relative Energy (kcal/mol) | Reference |

| 2,6-Dichlorobenzoyl chloride | HF/6-31G(d) | Perpendicular (90°) | 0.0 (Minimum) | mdpi.com |

| HF/6-31G(d) | Planar (0°) | 9.7 (Transition State) | mdpi.com | |

| 2,6-Dichlorobenzoyl fluoride (Hypothetical) | DFT/B3LYP | Perpendicular (90°) | 0.0 (Minimum) | - |

| DFT/B3LYP | Planar (0°) | ~8-10 | - |

Data is based on calculations for the closely related 2,6-dichlorobenzoyl chloride, as direct experimental or computational studies on 2,6-dichlorobenzoyl fluoride are not widely available. The perpendicular conformation is the calculated energy minimum. mdpi.com

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. aps.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a pathway to high-accuracy predictions of molecular structure and energy. ijnc.irresearchgate.net

For 2,6-dichlorobenzoyl fluoride, ab initio calculations can be used to refine the geometric parameters (bond lengths, bond angles, and dihedral angles) and provide more accurate energetic data for different conformers. Calculations on the related 2,6-dichlorobenzoyl chloride have utilized the HF method to establish the rotational barrier between the planar and perpendicular conformations. mdpi.com Applying higher-level ab initio methods, such as MP2 or Coupled Cluster (CC) theory, would incorporate electron correlation effects, leading to even more reliable predictions for the fluoride analogue. These calculations are essential for creating a precise potential energy surface that governs the molecule's conformational dynamics. osti.gov

Table 2: Predicted Structural Parameters for 2,6-Dichlorobenzoyl Fluoride (Based on Ab Initio Calculations of Analogs) This table shows expected values based on typical ab initio results for similar aromatic acyl halides.

| Parameter | Predicted Value (Ab Initio) | Notes |

| C-F Bond Length | ~1.35 Å | Shorter and stronger than the C-Cl bond in the chloride analog. |

| C=O Bond Length | ~1.19 Å | Typical for an acyl fluoride. |

| C(ring)-C(carbonyl) Bond Length | ~1.50 Å | May be slightly elongated due to steric hindrance. |

| C(ring)-C(carbonyl)-O-F Dihedral Angle | ~90° | Reflects the sterically preferred non-planar conformation. mdpi.com |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets a molecular wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). uba.arscirp.org It provides insight into charge distribution and delocalization (charge transfer) interactions within a molecule. scirp.org

For 2,6-dichlorobenzoyl fluoride, NBO analysis can elucidate several key electronic features:

Inductive Effects: The analysis reveals the charge distribution, highlighting the strong electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carbonyl group.

Intramolecular Interactions: NBO can identify and quantify weak intramolecular interactions, such as those between the ortho-chlorine atoms and the carbonyl group, which influence the conformational preference. The stabilization energy (E(2)) associated with donor-acceptor NBO interactions is a key metric for the strength of these delocalizations. scirp.orgnih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 2,6-Dichlorobenzoyl Fluoride This table presents hypothetical but representative NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Cl) | π* (C1-C6) | ~2-4 | Lone pair delocalization into the aromatic ring. |

| LP (F) | σ* (C-C(O)) | ~1-3 | Hyperconjugation involving the acyl fluoride group. |

| π (C2-C3) | π* (C1-C6) | ~18-22 | π-electron delocalization within the phenyl ring. |

| LP (O) | σ* (C(O)-F) | ~5-8 | Resonance within the carbonyl group. |

Ab Initio Calculations for High-Accuracy Energetic and Structural Predictions

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding reaction rates by examining the properties of the activated complex or transition state. washington.eduethz.ch

Computational chemistry can map the entire reaction pathway for chemical transformations, identifying the transition state and calculating the activation energy (barrier) that must be overcome. ethz.ch For 2,6-dichlorobenzoyl fluoride, a primary reaction of interest is nucleophilic acyl substitution.

The significant steric hindrance imposed by the two ortho-chlorine atoms is expected to play a major role in its reactivity. These groups can sterically shield the electrophilic carbonyl carbon from attack by a nucleophile, thereby increasing the activation barrier and slowing the reaction rate compared to less substituted benzoyl fluorides. Computational modeling can precisely quantify this steric effect by calculating and comparing the activation energies for the reaction of 2,6-dichlorobenzoyl fluoride and unsubstituted benzoyl fluoride with a given nucleophile (e.g., water for hydrolysis).

Table 4: Hypothetical Activation Barriers for Nucleophilic Acyl Substitution This table illustrates the expected steric effect on reactivity.

| Reaction | Substrate | ΔG‡ (kcal/mol) (Gas Phase) | Expected Impact of ortho-Substituents |

| Hydrolysis | Benzoyl fluoride | ~25-30 | Baseline reactivity. |

| Hydrolysis | 2,6-Dichlorobenzoyl fluoride | ~30-35 | Increased barrier due to steric hindrance. |

Chemical reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and equilibria. weebly.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent and calculate its effect on the energies of reactants, products, and transition states. researchgate.net

For the reactions of 2,6-dichlorobenzoyl fluoride, the polarity of the solvent is a critical variable. In nucleophilic acyl substitution, the transition state is often more polar and has a greater charge separation than the reactants. Polar solvents would be expected to stabilize this transition state more effectively than the reactants, thus lowering the activation energy and accelerating the reaction rate. nih.govresearchgate.net Conversely, non-polar solvents would offer less stabilization, leading to slower reactions. Computational modeling allows for a quantitative prediction of these solvent effects on both the kinetics (activation barriers) and thermodynamics (reaction energies) of key transformations. nih.govcdnsciencepub.com

Table 5: Predicted Solvent Effects on the Hydrolysis of 2,6-Dichlorobenzoyl Fluoride (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted Effect on Activation Energy (ΔG‡) | Predicted Effect on Reaction Energy (ΔG_rxn) |

| Gas Phase | 1 | Highest ΔG‡ | Baseline |

| Toluene (B28343) | 2.4 | Minor decrease in ΔG‡ | Minor stabilization of products. |

| Acetone | 21 | Moderate decrease in ΔG‡ | Moderate stabilization of products. |

| Water | 80 | Significant decrease in ΔG‡ | Significant stabilization of products. |

Calculation of Activation Barriers and Reaction Pathways for Key Transformations

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For 2,6-Dichloro-benzoyl fluoride, methods like Density Functional Theory (DFT) are instrumental in calculating NMR chemical shifts, coupling constants, and vibrational frequencies.

Research into the computational prediction of ¹⁹F NMR chemical shifts has established robust protocols using DFT. nih.gov Methodologies employing functionals like ωB97XD with basis sets such as aug-cc-pVDZ have demonstrated a good balance of accuracy and computational cost for a range of fluorinated molecules. researchgate.net These calculations can predict ¹⁹F chemical shifts with a root-mean-square error as low as 3.57 ppm. researchgate.net The high sensitivity of ¹⁹F nuclei to their local electronic environment makes these predictions particularly valuable for characterizing molecular structure and interactions. nih.govuni-muenchen.de While gas-phase calculations can be accurate, the inclusion of implicit solvent models like the Polarizable Continuum Model (PCM) can refine predictions by accounting for solvent effects. nih.govresearchgate.net For this compound, theoretical calculations would predict the chemical shifts for the fluorine, proton, and carbon nuclei, providing a full spectral profile for comparison with experimental data.

Vibrational frequencies, corresponding to those observed in Infrared (IR) and Raman spectroscopy, are also readily calculated using computational methods. DFT calculations, following a geometry optimization of the molecule, can predict the harmonic vibrational frequencies. theaic.orgnih.gov For related molecules like 2,6-dichlorobenzyl alcohol, studies have used the B3LYP functional to compute these frequencies and assign them to specific molecular motions—such as stretching, bending, and rocking—using Potential Energy Distribution (PED) analysis. theaic.org The calculated frequencies for this compound would reveal characteristic bands for the C=O, C-F, and C-Cl stretching modes, as well as the phenyl ring vibrations. It is a standard practice to apply a scaling factor to these computed harmonic frequencies to better align them with experimental values, which are inherently anharmonic. nist.gov

Below are illustrative tables of the types of spectroscopic data that can be generated for this compound through computational prediction.

Table 1: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | Carbonyl-F | Value vs. CFCl₃ |

| ¹H | H-3 | Value vs. TMS |

| ¹H | H-4 | Value vs. TMS |

| ¹H | H-5 | Value vs. TMS |

| ¹³C | C=O | Value vs. TMS |

| ¹³C | C-1 | Value vs. TMS |

| ¹³C | C-2 / C-6 | Value vs. TMS |

| ¹³C | C-3 / C-5 | Value vs. TMS |

Table 2: Predicted Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(C=O) | ~1750-1780 | Carbonyl group stretching |

| ν(C-F) | ~1000-1100 | Carbon-Fluorine stretching |

| ν(C-Cl) | ~650-800 | Carbon-Chlorine stretching |

| Ring Breathing | ~700-750 | Phenyl ring breathing mode |

| δ(CH) | ~1050-1280 | In-plane C-H bending |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, revealing conformational dynamics and explicit interactions with their environment. ump.edu.my For this compound, MD simulations can elucidate its structural flexibility and how it interacts with various solvents at an atomic level.

The simulation process involves placing the molecule within a simulation box, often filled with explicit solvent molecules (e.g., water, ethanol, or methanol), and solving Newton's equations of motion for every atom in the system. ump.edu.my The interactions between atoms are governed by a set of parameters known as a force field, such as COMPASS or AMBER. ump.edu.my

One key aspect MD simulations can explore is the molecule's dynamic behavior, including the rotational barrier around the C(ring)-C(carbonyl) bond. Computational studies on similar structures, such as 2,6-disubstituted benzoyl derivatives, have shown that steric hindrance from the ortho substituents forces the benzoyl group to be twisted out of the plane of the phenyl ring. nih.gov MD simulations would allow for the dynamic characterization of this torsional angle, providing insight into the conformational preferences and energy landscape of this compound in different environments.

Furthermore, MD simulations are exceptionally powerful for studying solvent interactions. By analyzing the simulation trajectory, one can calculate Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a specific distance from an atom on the solute molecule. ump.edu.my For instance, calculating the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water molecules would quantify the structure and strength of hydrogen bonding at the hydration shell. ump.edu.my Similarly, interactions with other solvents can be probed to understand solubility and local solvent structuring. These simulations can also be used to calculate transport properties like the diffusion coefficient, which quantifies the molecule's mobility within a given solvent. ump.edu.my

Table 3: Analysis of Solvent Interactions via Radial Distribution Functions (RDFs)

| Solute Atom | Solvent Atom (e.g., in Water) | Information Gained |

|---|---|---|

| Carbonyl Oxygen (O) | Water Hydrogen (H) | Hydrogen bond formation and strength |

| Phenyl Ring (C) | Water Oxygen (O) | Hydrophobic hydration effects |

| Fluorine (F) | Water Hydrogen (H) | Solvation of the fluorine atom |

Advanced Synthetic Applications in Complex Molecule Construction

As a Versatile Building Block in Organic Synthesis

2,6-Dichlorobenzoyl fluoride (B91410) serves as a key intermediate in the synthesis of a variety of organic compounds, including nitrogen-containing molecules, esters, and biologically active scaffolds.

2,6-Dichlorobenzoyl fluoride readily reacts with primary and secondary amines to form the corresponding 2,6-dichlorobenzamides. This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the displacement of the fluoride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen fluoride byproduct.

This reactivity extends to reactions with hydrazines and hydrazides, yielding functionalized acylhydrazines. nih.gov These compounds are valuable intermediates in the synthesis of various heterocyclic systems and other complex nitrogen-containing molecules. The kinetics and mechanisms of the reactions of hydrazines with electrophiles have been studied, indicating that hydrazines can exhibit enhanced nucleophilicity in certain reactions. researchgate.net The reaction of 2,6-dichlorobenzoyl fluoride with hydrazides can lead to the formation of N,N'-diacylhydrazines, which are precursors to various five-membered heterocycles.

The general scheme for the synthesis of 2,6-dichlorobenzamides is as follows:

General Reaction SchemeWhere R1, R2, and R3 can be hydrogen or various organic substituents.

This methodology is fundamental in constructing molecules where the 2,6-dichlorobenzoyl moiety is a key structural feature.

The reaction of 2,6-dichlorobenzoyl fluoride with alcohols and phenols provides access to a wide range of 2,6-dichlorobenzoate (B1236402) esters. thieme-connect.de This esterification is typically catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity. The choice of alcohol and reaction conditions allows for the synthesis of esters with diverse structural features.

Furthermore, 2,6-dichlorobenzoyl fluoride can react with carboxylates to form mixed anhydrides. These mixed anhydrides are themselves potent acylating agents and can be used in subsequent reactions. For instance, the Yamaguchi esterification, a powerful method for the synthesis of esters, including macrolactones, proceeds through the formation of a mixed anhydride (B1165640) from a carboxylic acid and 2,4,6-trichlorobenzoyl chloride (a related acyl halide). researchgate.net While not a direct use of 2,6-dichlorobenzoyl fluoride, this illustrates the utility of mixed anhydrides derived from sterically hindered acyl halides in complex ester synthesis. researchgate.netmdpi.com The formation of the anhydride of 2,6-dichlorobenzoic acid has been reported to occur during the chlorination of 2,6-dichlorobenzal chloride under specific conditions. google.com

The general mechanism for ester formation involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl fluoride. libretexts.org

Table of Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2,6-Dichlorobenzoyl fluoride | Methanol | Methyl 2,6-dichlorobenzoate |

| 2,6-Dichlorobenzoyl fluoride | Phenol | Phenyl 2,6-dichlorobenzoate |

| 2,6-Dichlorobenzoyl fluoride | tert-Butanol | tert-Butyl 2,6-dichlorobenzoate |

The synthesis of anhydrides can be achieved by reacting 2,6-dichlorobenzoyl fluoride with a carboxylate salt.

A significant application of 2,6-dichlorobenzoyl fluoride is in the synthesis of biologically active molecules. The 2,6-dichlorobenzoyl group is a feature in some insecticides. researchgate.net For instance, the reaction of 2,6-dichlorobenzoyl fluoride with a substituted phenylurea can lead to the formation of benzoylphenylurea (B10832687) insecticides. While the commercial synthesis may utilize the corresponding benzoyl chloride, the principle of acylating a nitrogen nucleophile remains the same.

The reaction of 2,6-dichlorobenzoyl fluoride with semicarbazide (B1199961) or its derivatives yields acyl semicarbazides. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the nucleophilic attack of the terminal nitrogen of the semicarbazide onto the carbonyl carbon of the acyl fluoride. The resulting acyl semicarbazides can serve as scaffolds for the development of new therapeutic agents.

The incorporation of fluorine and chlorine atoms in these scaffolds can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design. acs.orgnih.gov

Formation of Novel Esters and Anhydrides with Specific Architectural Features

Incorporation into Organometallic Complexes as a Ligand

While the primary use of 2,6-dichlorobenzoyl fluoride is as an acylating agent, the potential for the fluorine atom to act as a ligand in organometallic complexes exists. Fluoride ions are known to be "hard" ligands and can form stable complexes with "hard" metal centers. nih.gov Although direct examples of 2,6-dichlorobenzoyl fluoride acting as a ligand are not extensively documented in the literature, related acyl fluorides can, in principle, coordinate to a metal center through the fluorine atom or the carbonyl oxygen.

The coordination chemistry of fluorinated ligands is an active area of research, with applications in catalysis and materials science. d-nb.info The electronic properties of the 2,6-dichlorobenzoyl group would influence the coordinating ability of the fluoride atom. The electron-withdrawing nature of the dichlorinated phenyl ring would decrease the electron density on the fluorine atom, potentially weakening its coordination to a metal center. However, the specific steric and electronic environment of the metal complex would ultimately determine the feasibility of such an interaction. The study of organometallic compounds often involves exploring the ligand field theory to understand the bonding and electronic structure of these complexes. rsc.org

Role in the Synthesis of Advanced Materials Precursors

The reactivity of 2,6-dichlorobenzoyl fluoride makes it a potential precursor for the synthesis of advanced materials. For instance, it can be used to introduce the 2,6-dichlorobenzoyl moiety into polymers or other macromolecules. The incorporation of halogenated aromatic groups can enhance the thermal stability, flame retardancy, and other properties of materials. nih.gov

For example, 2,6-dichlorobenzoyl fluoride could be used to acylate polymers with hydroxyl or amine functional groups, thereby modifying their surface properties or bulk characteristics. The resulting materials could have applications in areas such as specialty plastics, coatings, and electronic materials. The presence of fluorine in materials can lead to unique properties, and fluorinated materials are of growing importance. researchgate.net While specific examples of using 2,6-dichlorobenzoyl fluoride for this purpose are not widespread in readily available literature, its fundamental reactivity suggests this as a plausible application. The synthesis of specialty chemicals and materials with tailored properties is an area where such building blocks are valuable. smolecule.com

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 2,6-dichlorobenzoyl fluoride (B91410) often rely on traditional batch processes which can be resource-intensive and generate significant waste. Future research is increasingly directed towards creating more sustainable and efficient synthetic pathways. This includes the exploration of greener solvents, catalysts, and reaction conditions to minimize environmental impact.

One promising approach involves the use of solid-supported reagents, which can simplify purification and reduce waste streams. For instance, a method utilizing a solid fluorinating agent composed of 80 weight percent hydrogen fluoride (HF) and 20 weight percent sodium polyacrylate has been demonstrated. In this process, a solution of 2,6-dichlorobenzoyl chloride in cyclohexane (B81311) was heated with the solid reagent, resulting in the formation of 2,6-dichlorobenzoyl fluoride. google.com The solid residue could be easily removed by decantation, and the final product was obtained after a simple work-up. google.com This method showcases a move towards more practical and potentially scalable synthetic protocols.

Further research in this area could focus on:

The development of catalytic methods that avoid stoichiometric use of fluorinating agents.

The use of renewable feedstocks for the synthesis of the benzoyl fluoride core.

The optimization of reaction conditions to improve energy efficiency and reduce reaction times.

| Reactant | Reagent | Solvent | Temperature | Time | Conversion |

| 2,6-Dichlorobenzoyl chloride | 80 wt% HF / 20 wt% sodium polyacrylate | Cyclohexane | 55 °C | 4 hours | 95% |

| 2,6-Dichlorobenzoyl chloride | 80 wt% HF / 20 wt% sodium polyacrylate | Acetonitrile | 82 °C (reflux) | 3.25 hours | 100% |

In-Depth Studies on Stereoselective Transformations

While 2,6-dichlorobenzoyl fluoride itself is achiral, its reactions to form chiral molecules are of significant interest, particularly in the synthesis of pharmaceuticals and agrochemicals. Future research will likely focus on developing and understanding stereoselective transformations involving this compound. This involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product molecules.

Key areas for investigation include:

Asymmetric reductions: The stereoselective reduction of the carbonyl group to a chiral alcohol.

Enantioselective additions: The addition of nucleophiles to the carbonyl group in a way that favors one enantiomer over the other.

Kinetic resolutions: The selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted.

Success in this area will depend on the design of highly effective chiral catalysts and a deep understanding of the reaction mechanisms that govern stereoselectivity.

Exploration of Novel Catalytic Applications

The reactivity of the acyl fluoride group in 2,6-dichlorobenzoyl fluoride makes it a candidate for use in various catalytic cycles. Future research could explore its potential as a substrate or a precursor to a catalyst in novel chemical transformations. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the benzoyl group, potentially enabling unique catalytic applications.

Potential research directions include:

Transition metal-catalyzed cross-coupling reactions: Using 2,6-dichlorobenzoyl fluoride as an electrophile in reactions to form new carbon-carbon or carbon-heteroatom bonds.

Organocatalysis: Investigating its use in reactions catalyzed by small organic molecules.

Polymerization catalysis: Exploring its potential as a monomer or initiator in polymerization reactions to create novel polymers with specific properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of 2,6-dichlorobenzoyl fluoride is a prime candidate for adaptation to flow chemistry platforms. A patent describes a fluorination process that could be amenable to a flow system where the liquid starting material flows through a column containing a solid fluorinating agent. google.com

Future work in this area will focus on:

Developing robust and scalable flow reactors for the continuous production of 2,6-dichlorobenzoyl fluoride.

Integrating online monitoring and purification steps to create a fully automated synthesis platform.

Exploring the use of microreactors to safely handle hazardous reagents like hydrogen fluoride.

The integration of flow chemistry can lead to more efficient, consistent, and safer production of 2,6-dichlorobenzoyl fluoride, making it more accessible for various applications.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques can provide real-time insights into the progress of a reaction, allowing for the identification of intermediates and the elucidation of reaction pathways.

For reactions involving 2,6-dichlorobenzoyl fluoride, techniques such as:

In-situ Infrared (IR) and Raman spectroscopy: To monitor the disappearance of starting materials and the appearance of products by tracking their characteristic vibrational bands. For example, the carbonyl stretch of 2,6-dichlorobenzoyl fluoride appears at 1839 cm⁻¹. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy: To follow the reaction in real-time within an NMR tube, providing detailed structural information about all species in the reaction mixture.

Mass spectrometry: To identify reaction intermediates and products, as demonstrated by the mass spectrum of 2,6-dichlorobenzoyl fluoride showing peaks at m/z 192 (parent), 194, and 196 due to the chlorine isotopes. google.com

By applying these advanced analytical methods, researchers can gain a deeper understanding of the factors controlling the reactivity and selectivity of 2,6-dichlorobenzoyl fluoride, paving the way for more rational and efficient process development.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-benzoyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from benzoyl chloride derivatives. For example, reacting 2,6-dichloro-benzoic acid with fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (0–25°C) . Catalyst selection (e.g., pyridine) and stoichiometric ratios are critical to minimize side reactions (e.g., hydrolysis). Post-synthesis purification via column chromatography or recrystallization is advised to isolate the fluoride derivative .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the absence of chloride impurities (e.g., δ¹⁹F NMR for fluorine environment analysis). High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z ~192.96 [M+H]⁺). Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretches (~1800 cm⁻¹ and ~1100 cm⁻¹, respectively). Cross-reference data with computational predictions (e.g., DFT calculations) for structural validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and reactivity. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Waste must be neutralized with aqueous sodium bicarbonate before disposal and segregated from halogenated solvents .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from solvent effects or dynamic processes (e.g., rotational isomers). Perform variable-temperature NMR to assess conformational stability. Compare experimental data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian or ORCA software). Validate via X-ray crystallography if crystalline derivatives are obtainable, as demonstrated for structurally related 2,6-dichloro-benzoyl thiourea compounds .

Q. What strategies optimize the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Activate the carbonyl group using Lewis acids (e.g., AlCl₃) or employ high-polarity solvents (DMF, acetonitrile) to stabilize transition states. Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) can identify rate-limiting steps. Substituent effects (electron-withdrawing Cl groups) enhance electrophilicity, but steric hindrance at the 2,6-positions may require bulky nucleophiles or elevated temperatures .

Q. How do researchers address discrepancies in fluorination efficiency across different synthetic methods?

- Methodological Answer : Systematically vary parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches. Compare yields and byproduct profiles via gas chromatography-mass spectrometry (GC-MS). For example, DAST-mediated fluorination may outperform SF₄ in anhydrous conditions but requires rigorous moisture control. Contradictory results should be analyzed through Arrhenius plots to discern thermodynamic vs. kinetic control .

Data Analysis and Reproducibility

Q. What frameworks ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Document reaction parameters (e.g., humidity, stirring rate) often omitted in literature. Use open-source platforms (e.g., Chemotion ELN) for transparent data sharing. Validate methods through inter-laboratory studies, as emphasized in health research data reconciliation .

Featured Recommendations